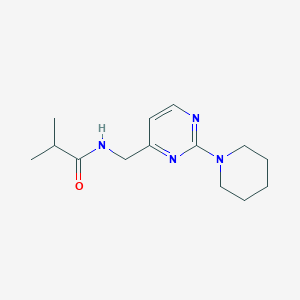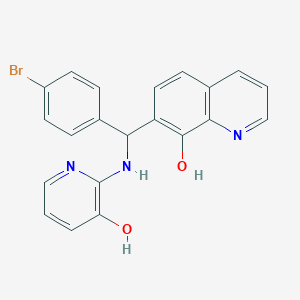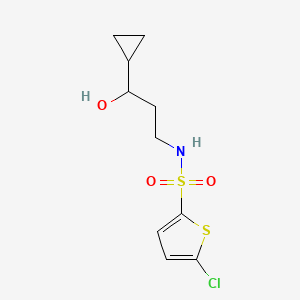![molecular formula C12H18ClF2NO B2369291 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one CAS No. 2411248-81-0](/img/structure/B2369291.png)
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one, also known as DFP-18, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It is a potent psychoactive substance that has been used for scientific research purposes.
作用機序
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one acts as a potent reuptake inhibitor of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can result in increased alertness, focus, and euphoria. The exact mechanism of action of 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one is not fully understood, but it is believed to act by blocking the transporters that are responsible for removing dopamine and norepinephrine from the synaptic cleft.
Biochemical and Physiological Effects:
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain parts of the body. In addition, it has been found to increase levels of the stress hormone cortisol.
実験室実験の利点と制限
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to its use. Its potency and potential for abuse make it a controlled substance, which can make it difficult to obtain for research purposes. In addition, its effects on the brain can be unpredictable and potentially dangerous, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one. One area of interest is its potential use as a treatment for depression and ADHD. Further studies are needed to determine its efficacy and safety for these indications. Another area of interest is its effects on the brain and how it can be used to study the role of dopamine and norepinephrine in various neurological disorders. Additionally, more research is needed to understand its potential for abuse and addiction, as well as its long-term effects on the brain and body.
合成法
The synthesis of 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one involves a multistep process that starts with the reaction of 4,4-difluorocyclohexanone with 2-aminobutyric acid to form 2-(4,4-difluorocyclohexyl)azetidine-1-carboxylic acid. This intermediate is then converted to the final product, 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one, by reacting it with thionyl chloride and 2-chloropropan-1-one.
科学的研究の応用
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to its potential use as a treatment for depression and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2-chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClF2NO/c1-8(13)11(17)16-7-4-10(16)9-2-5-12(14,15)6-3-9/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVKVPQBTKIZCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1C2CCC(CC2)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B2369208.png)
![Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2369210.png)
![Ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B2369211.png)


![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2369217.png)

![N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2369220.png)




![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)
![N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2369231.png)